molecular formula C20H15N3O5 B13708290 3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid

3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid

Cat. No.: B13708290
M. Wt: 377.3 g/mol
InChI Key: PHMMNCJHSWJDAW-UHFFFAOYSA-N
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Description

3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid is a complex organic compound that features both hydroxybenzamido and picolinamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzoic acid with picolinic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the proper formation of the compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid involves its interaction with specific molecular targets. The hydroxybenzamido and picolinamido groups can coordinate with metal ions, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzamido derivatives: Compounds like 2-hydroxybenzamido-3,6-diazaoctane.

    Picolinamido derivatives: Compounds like picolinamido-3-azapentane.

Uniqueness

3-(2-Hydroxybenzamido)-4-(picolinamido)benzoic Acid is unique due to the presence of both hydroxybenzamido and picolinamido groups in a single molecule. This dual functionality allows it to form more complex and stable metal complexes compared to compounds with only one of these functional groups. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H15N3O5

Molecular Weight

377.3 g/mol

IUPAC Name

3-[(2-hydroxybenzoyl)amino]-4-(pyridine-2-carbonylamino)benzoic acid

InChI

InChI=1S/C20H15N3O5/c24-17-7-2-1-5-13(17)18(25)23-16-11-12(20(27)28)8-9-14(16)22-19(26)15-6-3-4-10-21-15/h1-11,24H,(H,22,26)(H,23,25)(H,27,28)

InChI Key

PHMMNCJHSWJDAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)O)NC(=O)C3=CC=CC=N3)O

Origin of Product

United States

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